Fmoc-4-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. It is characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring, which enhances its lipophilicity and bioactivity. This compound is particularly useful in the design of peptidomimetics and has applications in medicinal chemistry, especially for targeting specific biological interactions.
The compound is synthesized through various methods, primarily in laboratory settings focused on peptide synthesis. It is derived from homophenylalanine, which is itself a non-canonical amino acid. The introduction of the trifluoromethyl group modifies its properties significantly, making it an attractive candidate for further chemical modifications and applications.
Fmoc-4-trifluoromethyl-D-homophenylalanine belongs to the class of amino acids and can be classified as a non-canonical amino acid. Its unique structure allows it to serve as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).
The synthesis of Fmoc-4-trifluoromethyl-D-homophenylalanine typically involves solid-phase peptide synthesis techniques. The following methods are commonly employed:
The typical coupling cycle includes:
The molecular structure of Fmoc-4-trifluoromethyl-D-homophenylalanine features:
The molecular formula for Fmoc-4-trifluoromethyl-D-homophenylalanine is . Key structural parameters include:
Fmoc-4-trifluoromethyl-D-homophenylalanine can undergo various reactions typical for amino acids:
The reaction conditions often involve mild bases or specific solvents that do not interfere with sensitive functional groups present in other components of the reaction mixture .
The mechanism by which Fmoc-4-trifluoromethyl-D-homophenylalanine exerts its effects primarily relates to its incorporation into peptides that interact with biological targets such as receptors or enzymes. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
Studies have shown that peptides containing this modified amino acid exhibit altered biological activity compared to their non-modified counterparts, highlighting its potential in drug design .
Relevant analyses indicate that these properties make it suitable for various applications in medicinal chemistry .
Fmoc-4-trifluoromethyl-D-homophenylalanine has several scientific uses, including:
Fmoc-4-trifluoromethyl-D-homophenylalanine is efficiently incorporated into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The steric bulk and electron-withdrawing properties of the trifluoromethyl group necessitate optimized coupling conditions to prevent incomplete acylation or epimerization. Resins such as 2-chlorotrityl chloride or Rink amide are preferred due to their acid-labile properties, which enable mild cleavage while preserving the integrity of the trifluoromethyl group and chiral center [1] [5]. Coupling reagents like O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in combination with N,N-diisopropylethylamine facilitate near-quantitative coupling yields within 30–60 minutes [5]. The β-homologation of the phenylalanine backbone introduces enhanced conformational flexibility, which requires extended coupling times compared to α-amino acids.
Table 1: Recommended SPPS Conditions for Fmoc-4-Trifluoromethyl-D-Homophenylalanine
Parameter | Optimal Condition | Alternative Options |
---|---|---|
Resin | 2-Chlorotrityl chloride | Rink amide MBHA |
Coupling Reagent | HATU (0.95 equiv) | HBTU, PyBOP |
Activator Base | N,N-Diisopropylethylamine (3.0 equiv) | N-Methylmorpholine |
Coupling Time | 45–90 minutes | 30–120 minutes |
Solvent | Dimethylformamide | N-Methyl-2-pyrrolidone |
Deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group in β-homophenylalanine derivatives requires carefully controlled basic conditions to minimize side reactions. Piperidine (20–30% in dimethylformamide) remains the standard deblocking agent, but its prolonged use can induce aspartimide formation in adjacent aspartic acid residues or epimerization at the β-carbon [2] [5]. For sequences containing acid-sensitive motifs, 1,8-diazabicyclo[5.4.0]undec-7-ene (0.02 M in dimethylformamide) offers a milder alternative, reducing racemization risks by 90% [5]. The trifluoromethyl group’s stability under these conditions is critical; nuclear magnetic resonance studies confirm no detectable defluorination or racemization when deprotection is limited to 5 minutes per cycle [1]. Post-deprotection, thorough dimethylformamide washes are essential to remove dibenzofulvene adducts that could cap the peptide chain.
Enantiopure synthesis of Fmoc-4-trifluoromethyl-D-homophenylalanine relies on asymmetric hydrogenation or chiral auxiliary methods. A practical route involves Suzuki-Miyaura cross-coupling between 4-bromotrifluoromethylbenzene and N-Boc-protected enol triflates derived from D-serine, achieving >98% enantiomeric excess [4] [7]. Transition metal catalysts like palladium-tetrakis(triphenylphosphine) enable this coupling without racemization at temperatures below 40°C [7]. Alternatively, enzymatic resolution using Subtilisin Carlsberg selectively hydrolyzes the L-enantiomer from racemic mixtures, yielding the D-isomer in 96% enantiomeric excess [5]. The trifluoromethyl group enhances lipophilicity (measured XLogP = 5.9) and metabolic stability, making this derivative valuable for designing protease-resistant peptides [4] [10].
Table 2: Key Physicochemical Properties of Fmoc-4-Trifluoromethyl-D-Homophenylalanine
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 469.5 g/mol | High-resolution mass spectrometry |
XLogP | 5.9 | Computational modeling |
Enantiomeric Excess | >98% | Chiral high-performance liquid chromatography |
Aqueous Solubility | <0.1 mg/mL (pH 7.0) | Ultraviolet-visible spectroscopy |
Melting Point | 158–162°C | Differential scanning calorimetry |
The carboxylic acid moiety of Fmoc-4-trifluoromethyl-D-homophenylalanine enables targeted post-assembly modifications to enhance bioactivity. On-resin lactamization or cyclization via intramolecular amide bond formation stabilizes secondary structures, improving binding affinity for hydrophobic protein pockets [1] [6]. Fragment condensation techniques allow ligation with unprotected peptide segments using in situ activating agents like ethyl cyano(hydroxyimino)acetate-oxyma, minimizing side reactions at the trifluoromethyl site [1]. For in vivo applications, polyethylene glycol chains (5–20 kDa) are conjugated via ester linkages to increase plasma half-life, confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry [6]. Additionally, copper-catalyzed azide-alkyne cycloaddition introduces fluorescent tags or biotin handles for proteomic studies without compromising the stereogenic center [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7